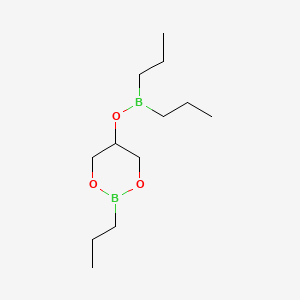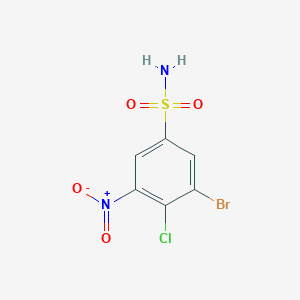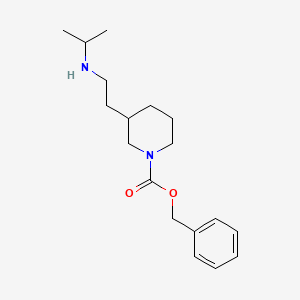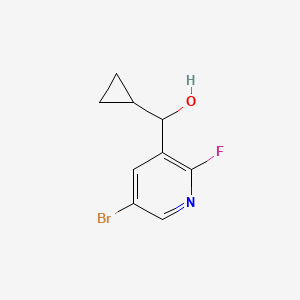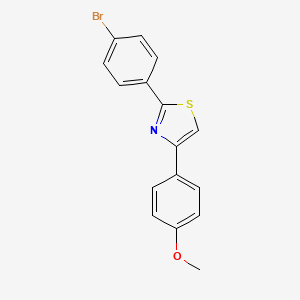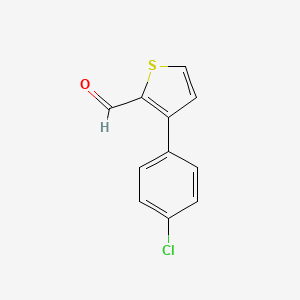
3-(4-Chlorophenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a 4-chlorophenyl group and a formyl group at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position . Another method includes the Suzuki-Miyaura coupling reaction, where a 4-chlorophenylboronic acid is coupled with a thiophene-2-carbaldehyde under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.
Major Products
Oxidation: 3-(4-Chlorophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chlorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the formyl group allows it to participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the 4-chlorophenyl group, making it less versatile in certain applications.
3-Thiophenecarboxaldehyde: Similar structure but without the 4-chlorophenyl group, leading to different reactivity and applications.
4-Chlorobenzaldehyde: Contains the 4-chlorophenyl group but lacks the thiophene ring, resulting in different chemical properties.
Uniqueness
3-(4-Chlorophenyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H7ClOS |
|---|---|
分子量 |
222.69 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H |
InChI 键 |
UFAAJIYLVHUDFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


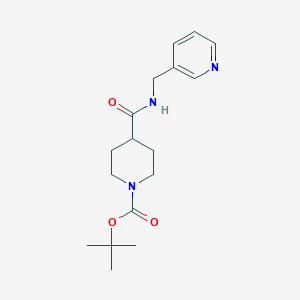
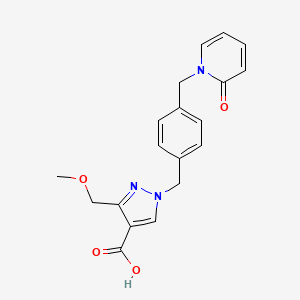

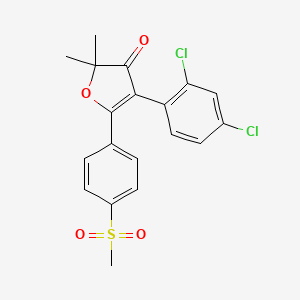
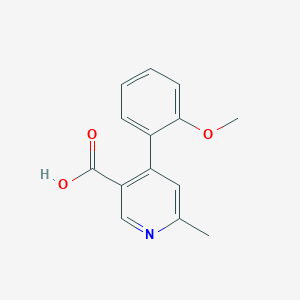
![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
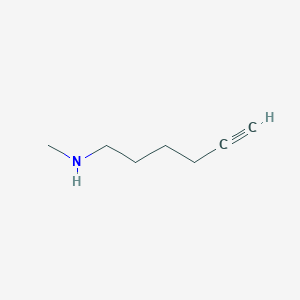
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

